(R)-2-Acetoxy-2-phenylacetic acid
(R)-2-Acetoxy-2-phenylacetic acid
(-)-O-Acetyl-D-mandelic acid
(R)-(-)-O-Acetylmandelic acid is a chiral derivatizing agent for NMR determination of enantiomeric purity of α-deuterated carboxylic acids, alcohols, and amines.
(R)-(-)-O-Acetylmandelic acid is a chiral derivatizing agent for NMR determination of enantiomeric purity of α-deuterated carboxylic acids, alcohols, and amines.
Brand Name:
Vulcanchem
CAS No.:
51019-43-3
VCID:
VC21190702
InChI:
InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1
SMILES:
CC(=O)OC(C1=CC=CC=C1)C(=O)O
Molecular Formula:
C10H10O4
Molecular Weight:
194.18 g/mol
(R)-2-Acetoxy-2-phenylacetic acid
CAS No.: 51019-43-3
Cat. No.: VC21190702
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (-)-O-Acetyl-D-mandelic acid (R)-(-)-O-Acetylmandelic acid is a chiral derivatizing agent for NMR determination of enantiomeric purity of α-deuterated carboxylic acids, alcohols, and amines. |
|---|---|
| CAS No. | 51019-43-3 |
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | (2R)-2-acetyloxy-2-phenylacetic acid |
| Standard InChI | InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1 |
| Standard InChI Key | OBCUSTCTKLTMBX-SECBINFHSA-N |
| Isomeric SMILES | CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O |
| SMILES | CC(=O)OC(C1=CC=CC=C1)C(=O)O |
| Canonical SMILES | CC(=O)OC(C1=CC=CC=C1)C(=O)O |
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